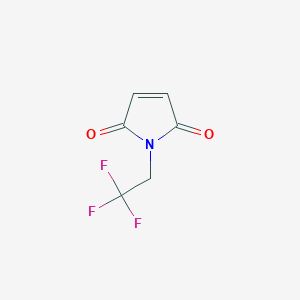

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Descripción

1-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a maleimide-like pyrrole-2,5-dione core substituted with a 2,2,2-trifluoroethyl group at the 1-position.

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-10-4(11)1-2-5(10)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRBOJITNPGNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds showed significant cytotoxic effects against various cancer cell lines, suggesting a similar potential for 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione .

Antimicrobial Properties

The compound has been explored for its antimicrobial effects:

- Activity Against Bacteria : Preliminary studies suggest that it may be effective against Gram-positive bacteria.

- Case Study : In vitro assays have shown that certain pyrrole derivatives can inhibit the growth of Staphylococcus aureus, indicating potential applications in antibiotic development .

Polymer Development

The trifluoroethyl group in the compound enhances its compatibility with fluorinated polymers:

- Use in Coatings : It can be incorporated into polymer matrices to improve hydrophobicity and chemical resistance.

- Case Study : Research has highlighted the use of fluorinated compounds in creating advanced coatings with enhanced durability and performance characteristics .

Drug Delivery Systems

The unique properties of the compound make it suitable for drug delivery applications:

- Nanocarrier Systems : Its molecular structure can facilitate the design of nanocarriers that enhance the solubility and stability of poorly soluble drugs.

- Case Study : Studies have shown that incorporating pyrrole derivatives into lipid-based carriers can improve drug encapsulation efficiency and release profiles .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparación Con Compuestos Similares

Research Findings and Gaps

- Acidity : The trifluoroethyl derivative’s acidity likely exceeds that of oxan-4-yl analogs, warranting experimental validation.

- Thermal Stability : Predicted boiling points (e.g., 319°C for oxan-4-yl ) suggest high thermal stability, but trifluoroethyl’s volatility needs investigation.

- Biological Activity : Fluorine’s role in enhancing blood-brain barrier penetration remains underexplored for this specific compound.

Actividad Biológica

1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, a compound belonging to the pyrrole-2,5-dione family, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through various organic reactions involving pyrrole derivatives. The trifluoroethyl group is introduced to enhance the compound's biological activity by modifying its lipophilicity and electronic properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown their ability to inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620 with GI50 values around . The mechanism of action is believed to involve interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | GI50 (M) |

|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) |

|---|---|

| Derivative 2a | 85% (at 100 µg/mL) |

| Derivative 2b | 77% (at 100 µg/mL) |

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been documented against various bacterial strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli using the broth microdilution method . The results indicated that these compounds could serve as potential antimicrobial agents.

Case Studies

- Antitumor Efficacy : A study demonstrated that a derivative of pyrrole-2,5-dione significantly inhibited tumor growth in a rat model of chemically induced colon cancer . The compound's ability to form stable complexes with growth factor receptors was highlighted as a key mechanism.

- Inflammation Model : Another case study focused on the inhibition of PBMC proliferation in response to anti-CD3 stimulation. Compounds showed varying degrees of inhibition across different concentrations, indicating their potential as anti-inflammatory agents .

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity. Reports indicate that it may cause skin irritation and is harmful if ingested . Further studies are necessary to establish a comprehensive toxicity profile.

Q & A

What are the key considerations for synthesizing 1-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione with high yield and purity?

Basic Question

Methodological Answer:

The synthesis involves optimizing reaction parameters such as solvent selection, temperature, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) or toluene are often preferred for their ability to stabilize intermediates . Key steps include:

- Functional Group Compatibility : The trifluoroethyl group requires anhydrous conditions to avoid hydrolysis.

- Monitoring : Thin-layer chromatography (TLC) and H/C NMR spectroscopy are critical for tracking reaction progress and confirming intermediate formation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol ensures purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.